Ethoheptazine Hydrochloride-d5

Description

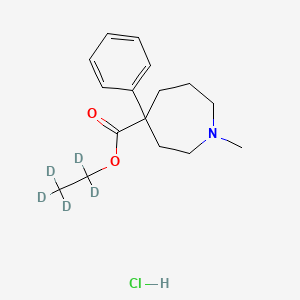

Ethoheptazine Hydrochloride-d5 is a deuterated analog of ethoheptazine hydrochloride, a synthetic opioid analgesic initially developed for pain management. The parent compound, ethoheptazine hydrochloride (C₁₆H₂₃NO₂·HCl; molecular weight 297.82), is a proheptazine-class drug with a structure derived from a hexahydro-1H-azepine backbone . The deuterated form (-d5) incorporates five deuterium atoms, typically replacing hydrogen at metabolically stable positions to enhance pharmacokinetic stability in research settings, such as in mass spectrometry-based drug metabolism studies .

Ethoheptazine was historically marketed in combination with aspirin and meprobamate (e.g., Equagesic) for treating musculoskeletal pain and tension-related disorders, with a recommended oral dose of 75–150 mg/day . The deuterated variant is primarily used as an internal standard in analytical chemistry, ensuring precise quantification of the parent compound in biological matrices .

Properties

Molecular Formula |

C16H24ClNO2 |

|---|---|

Molecular Weight |

302.85 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 1-methyl-4-phenylazepane-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H23NO2.ClH/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;/h4-6,8-9H,3,7,10-13H2,1-2H3;1H/i1D3,3D2; |

InChI Key |

XHRYXPJUXHWWJD-IYSLTCQOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.Cl |

Canonical SMILES |

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethoheptazine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the ethoheptazine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure.

Industrial Production Methods: Industrial production of Ethoheptazine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is often subjected to rigorous testing to confirm its isotopic purity and chemical stability.

Chemical Reactions Analysis

Types of Reactions: Ethoheptazine-d5 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide and alkyl halides are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethoheptazine-d5 (hydrochloride) is widely used in scientific research, particularly in the following fields:

Chemistry: It is used to study reaction mechanisms and pathways, especially in isotope labeling experiments.

Biology: The compound helps in understanding metabolic processes and enzyme interactions.

Medicine: Research involving Ethoheptazine-d5 (hydrochloride) contributes to the development of new analgesic drugs and pain management therapies.

Industry: It is used in the development of new synthetic methodologies and quality control processes.

Mechanism of Action

Ethoheptazine-d5 (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed pharmacokinetic studies.

Comparison with Similar Compounds

Ethoheptazine Hydrochloride-d5 and its parent compound are compared below with structurally or functionally related analgesics, including propoxyphene hydrochloride , codeine sulfate , and aspirin .

Structural and Pharmacokinetic Comparisons

Key Insights :

- Ethoheptazine’s hexahydro-azepine structure differentiates it from phenanthrene-derived opioids (e.g., codeine) and diphenylheptane analogs (e.g., propoxyphene) .

- Deuterium in Ethoheptazine-d5 reduces metabolic degradation, enhancing analytical utility compared to non-deuterated analogs .

Analgesic Efficacy and Clinical Use

Key Findings :

- In a 1974 double-blind study, ethoheptazine (100 mg) alone showed comparable efficacy to codeine (30 mg) + aspirin (600 mg) but required aspirin co-administration for optimal effect .

- Propoxyphene, though structurally distinct, was critiqued for lower efficacy and higher addiction liability compared to codeine and ethoheptazine .

- Ethoheptazine’s withdrawal was driven by safety concerns, mirroring propoxyphene’s discontinuation due to cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.